

An In-depth Technical Guide to 6-Fluoro-4-nitro-1H-indole

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Compound of Interest

Compound Name: 6-Fluoro-4-nitro-1H-indole

CAS No.: 1000340-83-9

Cat. No.: B1343721

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IUPAC Name: **6-fluoro-4-nitro-1H-indole**

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **6-Fluoro-4-nitro-1H-indole**, a fluorinated nitroindole derivative of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific compound, this guide incorporates data from closely related analogs, such as 6-fluoroindole and various nitroindoles, to provide a predictive profile.

Chemical and Physical Properties

While experimental data for **6-Fluoro-4-nitro-1H-indole** is not extensively available, its chemical and physical properties can be predicted based on its structure and data from related compounds. The presence of the fluorine atom and the nitro group is expected to significantly influence its polarity, solubility, and electronic properties.

Table 1: Physicochemical Properties of **6-Fluoro-4-nitro-1H-indole** and Related Analogs

Property	6-Fluoro-4-nitro-1H-indole (Predicted/Supplier Data)	6-Fluoro-1H-indole (Experimental)	6-Nitro-1H-indole (Experimental)
IUPAC Name	6-fluoro-4-nitro-1H-indole[1]	6-fluoro-1H-indole[2]	6-nitro-1H-indole[3]
CAS Number	1000340-83-9[1]	399-51-9[2]	4769-96-4[3]
Molecular Formula	C ₈ H ₅ FN ₂ O ₂ [1]	C ₈ H ₆ FN[2]	C ₈ H ₆ N ₂ O ₂ [3]
Molecular Weight	180.14 g/mol [1]	135.14 g/mol [2]	162.15 g/mol [3]
SMILES	O=-INVALID-LINK-- C1=CC(F)=CC2=C1C=CN2[1]	C1=CC(=CC2=C1C=CN2)F[2]	C1=CC(=CC2=C1C=CN2)-INVALID-LINK-[O-][3]
Melting Point	Not available	72-76 °C	Not available
Appearance	Not available	Off-white powder	Not available
Purity	97% (as per supplier) [1]	>98% (as per supplier)	Not available

Synthesis of 6-Fluoro-4-nitro-1H-indole

While a specific, detailed experimental protocol for the synthesis of **6-Fluoro-4-nitro-1H-indole** is not readily available in the searched literature, its synthesis can be conceptually designed based on well-established methods for constructing substituted indoles, such as the Leimgruber-Batcho and Fischer indole syntheses.

Proposed Synthesis via Leimgruber-Batcho Reaction

The Leimgruber-Batcho indole synthesis is a versatile method for preparing indoles from o-nitrotoluenes.[4] This approach would be suitable for the synthesis of **6-Fluoro-4-nitro-1H-indole** starting from 2-methyl-3,5-dinitrofluorobenzene.

Experimental Protocol (Hypothetical):

Step 1: Enamine Formation

- To a solution of 2-methyl-3,5-dinitrofluorobenzene in a suitable solvent such as N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
- Heat the reaction mixture to reflux (approximately 120-140°C) for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate.

Step 2: Reductive Cyclization

- Dissolve the crude enamine in a suitable solvent like ethanol or ethyl acetate.
- Add a reducing agent. Common choices include palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or hydrazine), or iron powder in acetic acid.[4][5]
- Stir the reaction mixture at room temperature or with gentle heating until the reduction of the nitro group and subsequent cyclization are complete, as monitored by TLC.
- After the reaction is complete, filter the mixture to remove the catalyst or any insoluble iron salts.
- Concentrate the filtrate under reduced pressure to obtain the crude **6-Fluoro-4-nitro-1H-indole**.
- Purify the crude product by column chromatography on silica gel.



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Caption: Leimgruber-Batcho synthesis workflow.

Proposed Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a classic method that involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][6] For the synthesis of **6-Fluoro-4-nitro-1H-indole**, the starting material would be (4-fluoro-2-nitrophenyl)hydrazine.

Experimental Protocol (Hypothetical):

Step 1: Hydrazone Formation

- Dissolve (4-fluoro-2-nitrophenyl)hydrazine in a suitable solvent like ethanol or acetic acid.
- Add an appropriate aldehyde or ketone (e.g., pyruvic acid or an equivalent).
- Stir the mixture at room temperature to form the corresponding hydrazone.

Step 2: Cyclization

- To the hydrazone, add an acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.
- Heat the reaction mixture to induce cyclization.
- Monitor the reaction by TLC.
- Upon completion, cool the reaction and pour it into ice water.
- Neutralize the mixture with a base and extract the product with an organic solvent.
- Dry the organic layer and remove the solvent to obtain the crude product.
- Purify by column chromatography.



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Caption: Fischer indole synthesis workflow.

Spectroscopic Data (Predicted and from Analogs)

Specific spectroscopic data for **6-Fluoro-4-nitro-1H-indole** is not available in the searched literature. However, the expected spectral characteristics can be inferred from the data of related compounds.

Table 2: Predicted and Analog Spectroscopic Data

Technique	6-Fluoro-4-nitro-1H-indole (Predicted)	6-Fluoro-1H-indole (Experimental)[2]	6-Nitro-1H-indole (Experimental)[7]
¹ H NMR	Complex aromatic signals expected. The presence of the electron-withdrawing nitro group and the fluorine atom will cause significant downfield shifts of the aromatic protons.	¹ H NMR data is available on PubChem.[2]	¹ H NMR data is available on PubChem.
¹³ C NMR	Aromatic carbons will show characteristic shifts, with carbons attached to fluorine and the nitro group being significantly affected.	¹³ C NMR data is available from various sources.	¹³ C NMR data is available from various sources.
FTIR (cm ⁻¹)	Expected peaks: ~3400 (N-H stretch), ~1520 and ~1340 (asymmetric and symmetric NO ₂ stretch), C-F stretch, and aromatic C-H and C=C vibrations.[8][9]	ATR-IR data available on PubChem.[2]	FTIR and ATR-IR data available on PubChem.[7]
Mass Spec (m/z)	Expected molecular ion peak [M] ⁺ at 180.14. Fragmentation would likely involve loss of NO ₂ and other characteristic indole ring fragments.	GC-MS data available on PubChem.[2]	GC-MS data available on PubChem, with a molecular ion peak at 162.[7]

Potential Biological Activities and Signaling Pathways

While no specific biological activity data for **6-Fluoro-4-nitro-1H-indole** has been found, the indole nucleus is a privileged scaffold in medicinal chemistry, and both fluoro and nitro-substituted indoles have demonstrated a wide range of biological activities.[10]

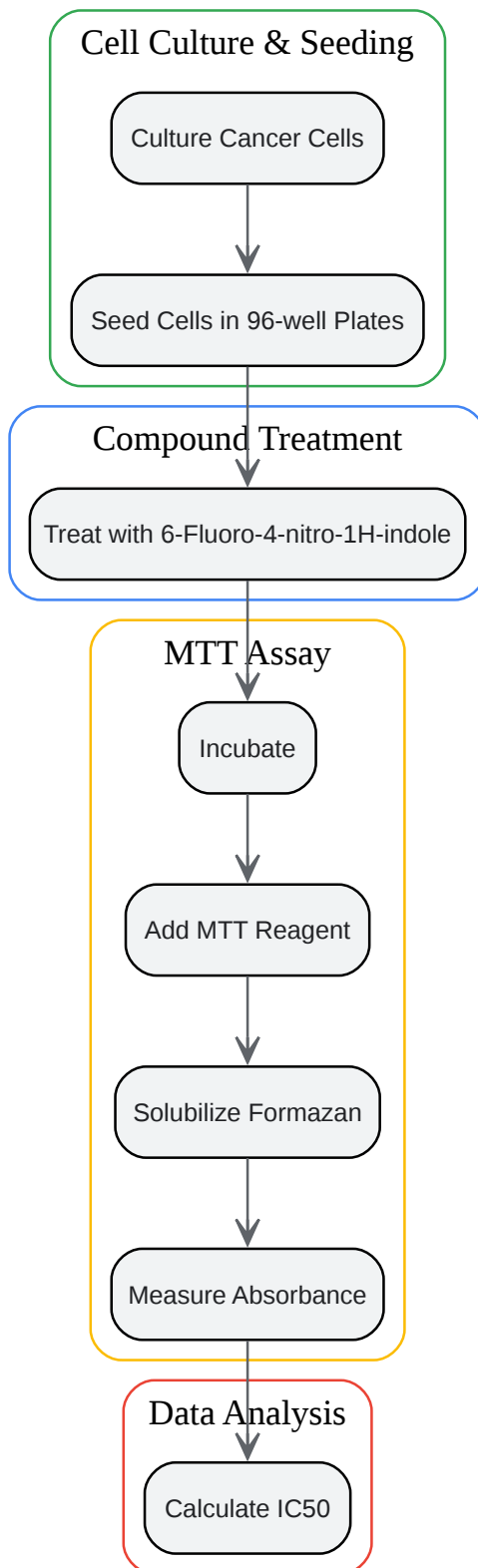
Anticancer Potential

Nitroindole derivatives have been investigated as anticancer agents. For instance, some indole derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis. [11] The presence of a nitro group can sometimes enhance the cytotoxic effects of a molecule. [8] Given that 6-fluoroindole derivatives have also shown promise as anticancer agents by targeting kinases like EGFR and VEGFR-2, it is plausible that **6-Fluoro-4-nitro-1H-indole** could exhibit interesting anticancer properties.[10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

- Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media.
- Cell Seeding: Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **6-Fluoro-4-nitro-1H-indole** dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control.
- Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value.



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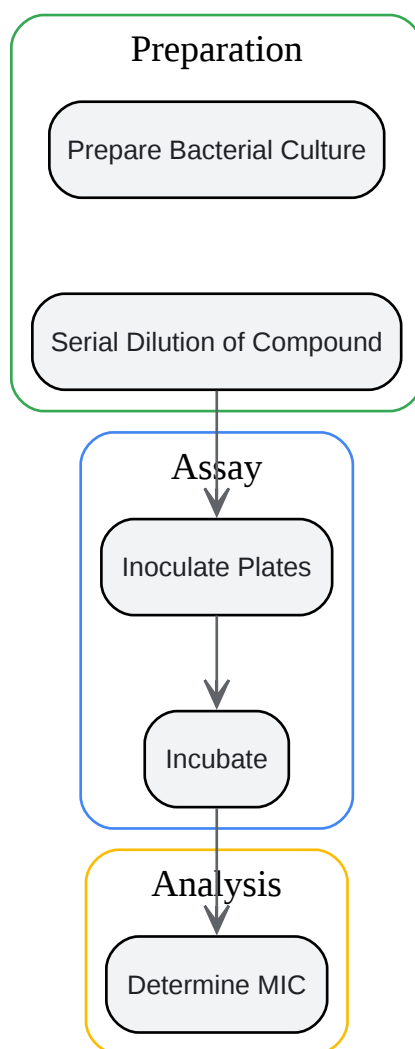
Caption: Workflow for in vitro cytotoxicity testing.

Antimicrobial Potential

Indole derivatives are known to possess antimicrobial properties.[12] Nitroaromatic compounds, in general, have been explored for their antibacterial and antifungal activities.[5] The combination of the indole scaffold with both fluoro and nitro substituents could lead to compounds with interesting antimicrobial profiles.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

- Bacterial Strains: Use standard bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*).
- Culture Preparation: Prepare an overnight culture of the bacteria in a suitable broth medium.
- Compound Dilution: Prepare serial dilutions of **6-Fluoro-4-nitro-1H-indole** in a 96-well microtiter plate.
- Inoculation: Inoculate each well with a standardized bacterial suspension.
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
- MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.



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Caption: Workflow for MIC determination.

Conclusion

6-Fluoro-4-nitro-1H-indole is a synthetic compound with potential for further investigation in drug discovery. While specific experimental data is scarce, its structural features suggest that it may possess interesting biological activities, particularly in the areas of oncology and infectious diseases. The synthesis of this compound can likely be achieved through established indole synthesis methodologies. Further experimental work is required to fully characterize its chemical, physical, and biological properties. This guide serves as a foundational resource for

researchers interested in exploring the potential of this and related fluorinated nitroindole compounds.

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